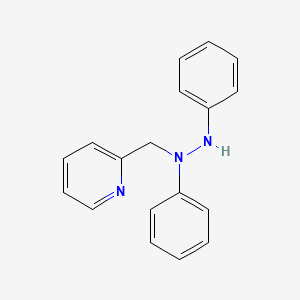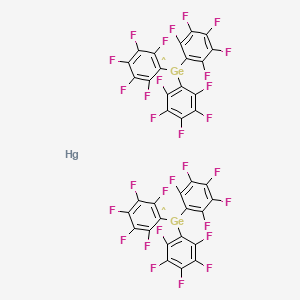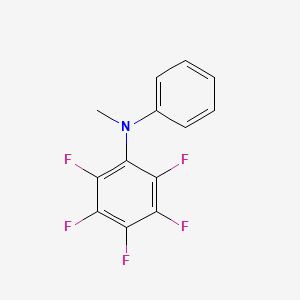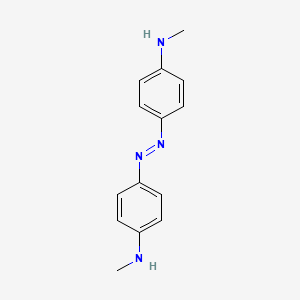![molecular formula C13H18O5 B14683285 Diethyl [(5-methylfuran-2-yl)methyl]propanedioate CAS No. 25379-01-5](/img/structure/B14683285.png)
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is a chemical compound with a complex structure that includes a furan ring substituted with a methyl group and a propanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methylfuran-2-yl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 5-methylfurfuryl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the enolate ion, followed by its reaction with the appropriate alkyl halide under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols derived from the ester groups.
Substitution: Various substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of diethyl [(5-methylfuran-2-yl)methyl]propanedioate involves its interaction with various molecular targets. The furan ring and ester groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate formation.
Methylfuran derivatives: Compounds with a furan ring substituted with a methyl group, but different functional groups attached.
Uniqueness
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is unique due to the combination of a furan ring with a propanedioate ester, providing a versatile structure for various chemical reactions and applications. Its specific reactivity and potential for modification make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
25379-01-5 |
|---|---|
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
diethyl 2-[(5-methylfuran-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C13H18O5/c1-4-16-12(14)11(13(15)17-5-2)8-10-7-6-9(3)18-10/h6-7,11H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
AVMJLWZHVKOQLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(O1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)

![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)





![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)




